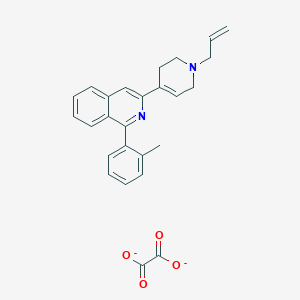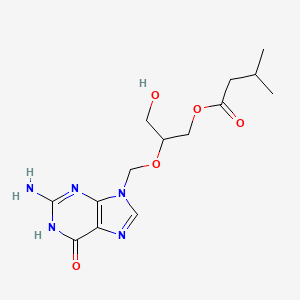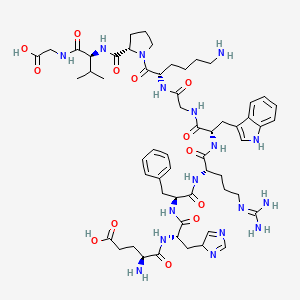
Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride is a complex organic compound with a unique structure that includes a phenol group, a bis(1-methylethyl)amino group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the bis(1-methylethyl)amino group: This can be achieved by reacting isopropylamine with formaldehyde.
Attachment to the phenyl ring: The bis(1-methylethyl)amino group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Thioether linkage formation: The phenyl ring with the bis(1-methylethyl)amino group is then reacted with a thiol compound to form the thioether linkage.
Final hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The bis(1-methylethyl)amino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thioether linkage can also play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Phenol, 4-((2-((bis(1-methylethyl)amino)methyl)phenyl)thio)-, hydrochloride can be compared with other similar compounds, such as:
Phenol, 2,4-bis(1-methylethyl)-: This compound has a similar phenol structure but lacks the thioether linkage and bis(1-methylethyl)amino group.
Phenol, 2,4-bis(1-methyl-1-phenylethyl)-: This compound has a different substitution pattern on the phenol ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
127906-63-2 |
|---|---|
Molecular Formula |
C19H26ClNOS |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
4-[2-[[di(propan-2-yl)amino]methyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-14(2)20(15(3)4)13-16-7-5-6-8-19(16)22-18-11-9-17(21)10-12-18;/h5-12,14-15,21H,13H2,1-4H3;1H |
InChI Key |
ULEMZZQERIQRTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1SC2=CC=C(C=C2)O)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



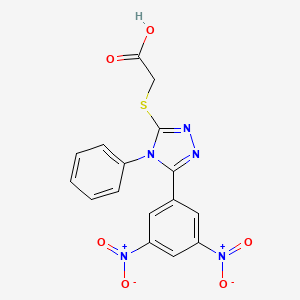
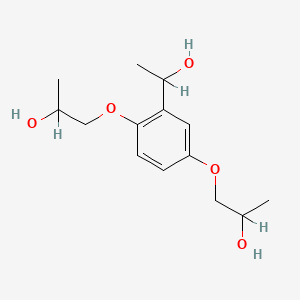
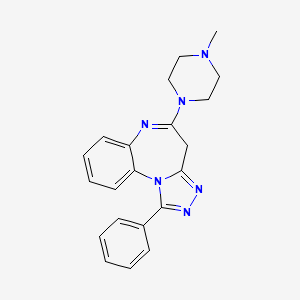

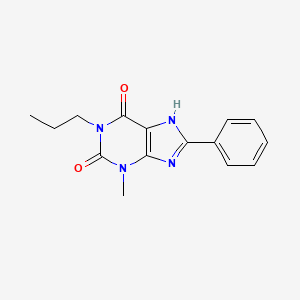
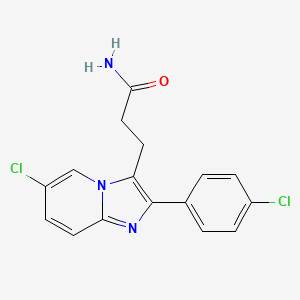
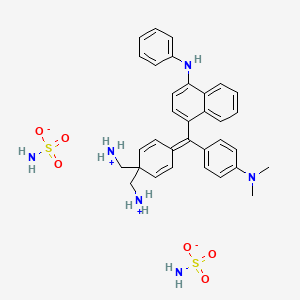
![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
